2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-3,10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNBKOCFRWOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-methylpyridine with acetaldehyde, followed by cyclization and decarboxylation . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of 2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine are being explored for their potential in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. These compounds act as negative allosteric modulators (NAMs) for metabotropic glutamate receptor 2 (mGlu2), which plays a crucial role in modulating glutamate release in the central nervous system (CNS) .
Case Study: mGlu2 Modulation
- A study synthesized a library of mGlu2 NAMs based on the tetrahydronaphthyridine scaffold. The compounds showed moderate to high affinity for mGlu2 receptors and were evaluated for their pharmacological properties using GIRK dose-response assays. The results indicated promising candidates for PET imaging and therapeutic applications .
| Compound | Affinity (IC50) | Selectivity | Notes |
|---|---|---|---|
| 14a | 129 nM | High | Effective in CNS panel assays |
| 14b | 106 nM | Moderate | Suitable for PET imaging |
Radioligand Development
The compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging. This application is particularly relevant for studying brain disorders and facilitating drug discovery by enabling target engagement studies .
Chemical Intermediates
In addition to its medicinal applications, this compound serves as a valuable chemical intermediate in the synthesis of various pharmaceuticals. Its structural framework allows for modifications that can lead to new compounds with enhanced biological activity.
Case Study: Synthesis Improvements
- An improved synthesis method has been reported that enhances the yield and purity of tetrahydronaphthyridine derivatives. The five-step synthesis process has been optimized to produce compounds with better pharmacological profiles .
Structural Variants and Derivatives
The versatility of this compound is further exemplified by its derivatives. These variants often exhibit different biological activities and can be tailored for specific therapeutic targets.
| Derivative | Application Area | Key Findings |
|---|---|---|
| Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate | CNS disorders | Shows potential as an antidepressant |
| Ethyl derivatives | Anticancer research | Demonstrated cytotoxic activity against cancer cell lines |
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, its anticancer activity might involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of tetrahydro-1,7-naphthyridines are highly dependent on substituents and ring modifications. Key analogs include:
Key Observations:
- Substituent Effects : Chloro or bromo substituents (e.g., in ) enhance electrophilicity, enabling cross-coupling reactions. The Boc group in improves solubility and protects amines during synthesis.
- Electronic Properties : Methoxy groups (e.g., ) donate electron density via resonance, increasing aromatic ring reactivity compared to the electron-neutral methyl group in the target compound.
Reactivity Trends :
- Brominated derivatives () exhibit high reactivity in Suzuki-Miyaura cross-couplings for biaryl formation.
- Chlorinated compounds () are precursors for nucleophilic aromatic substitution (e.g., with amines or alkoxides).
- The methyl group in the target compound offers stability against oxidation, making it suitable for prolonged storage .
Biological Activity
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a naphthyridine core with a methyl group at the second position and a saturated ring system. This configuration contributes to its unique biological properties.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains by interfering with essential cellular processes. For instance, it has been reported to inhibit UDP-N-acetylmuramate/L-alanine ligase, an enzyme critical for bacterial cell wall synthesis.
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against certain cancer cell lines. Its mechanism involves inducing apoptosis through modulation of key signaling pathways .
- Phosphodiesterase Inhibition : As a phosphodiesterase (PDE) inhibitor, this compound can increase intracellular levels of cyclic nucleotides (cAMP and cGMP), which are important in various physiological processes including neuronal signaling .
The biological activity of this compound can be attributed to its interaction with various biomolecules:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes such as PDEs and bacterial ligases. This binding leads to inhibition of enzyme activity and disruption of metabolic pathways .
- Signaling Pathways : It modulates key signaling pathways involved in cell proliferation and apoptosis. For example, it affects protein kinases that are crucial for cellular responses to external stimuli .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| PubMed Study | Identified lead compounds from a library synthesis that included derivatives of tetrahydronaphthyridines with antituberculosis activity. |
| MDPI Article | Discussed the synthesis of naphthyridines and their biomedical applications such as antitumor properties. |
| Patent Analysis | Highlighted the potential use of PDE10 inhibitors in treating neuropsychiatric conditions through modulation of cAMP and cGMP levels. |
Q & A
Q. Q1. What are the optimal synthetic routes for 2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of pyridine derivatives with methyl-substituted precursors. Key steps include:
- Cyclization: Use of acidic conditions (e.g., HCl/EtOH) to promote ring closure .
- Catalysis: Palladium on charcoal (Pd/C) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
- Temperature control: Maintain 60–80°C to avoid over-reduction of the tetrahydro ring .
Q. Q2. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- X-ray crystallography: Resolves bicyclic conformation and methyl group orientation (bond angles: N1-C2-C3 = 109.5°) .
- NMR spectroscopy:
- Mass spectrometry: Molecular ion peak at m/z 148 (C₉H₁₂N₂⁺) with fragmentation patterns confirming ring stability .
Q. Q3. What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition: Screen against kinases (e.g., CDK2) using fluorescence polarization assays .
- Antimicrobial activity: Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. Q4. How do electronic effects of the methyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The methyl group at C2 stabilizes the naphthyridine core via steric hindrance and hyperconjugation:
- Suzuki-Miyaura coupling: Use Pd(PPh₃)₄ with arylboronic acids (80°C, DMF) to introduce aryl groups at C5/C6 .
- Contradiction: Methyl substitution reduces reactivity compared to unsubstituted analogs (yield drops by 15–20%) .
- Mitigation: Optimize with microwave-assisted synthesis (120°C, 10 min) to enhance coupling efficiency .
Q. Q5. How can computational modeling resolve contradictory data on the compound’s binding affinity?
Methodological Answer:
- Docking studies (AutoDock Vina): Compare binding poses in CDK2 (PDB: 1AQ1) vs. bacterial DNA gyrase (PDB: 1KZN) .
- MD simulations (GROMACS): Analyze hydrogen bonding between the methyl group and Thr102 (CDK2) over 100 ns trajectories .
- Contradiction: Experimental IC₅₀ for CDK2 varies (2–10 μM) due to protonation state differences at physiological pH .
Q. Q6. What strategies optimize regioselectivity in functionalizing the tetrahydro ring?
Methodological Answer:
- Protecting groups: Use Boc (tert-butoxycarbonyl) to shield N7, directing electrophiles to C4/C5 .
- Directed ortho-metalation (DoM): Employ LDA (lithium diisopropylamide) at -78°C to introduce substituents at C6 .
- Contradiction: Over-reduction during hydrogenation can saturate the pyridine ring; mitigate with Lindlar catalyst .
Q. Q7. How does the methyl group affect metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In vitro assays: Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
- LC-MS/MS analysis: Detect major metabolites (e.g., hydroxylation at C5 or demethylation) .
- Key finding: Methyl substitution increases t₁/₂ from 1.2 h (unsubstituted) to 3.8 h by reducing CYP3A4 affinity .
Contradictions and Resolutions
- Synthetic yield variability: Attributed to trace moisture in solvents; use molecular sieves during cyclization .
- Biological activity discrepancies: Standardize assay pH (7.4) to account for protonation state effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
